Hydrogen Bond Donor Capacity Differentiates 2-Amino-Containing Compound from De-Amino Analog, Governing Target Engagement Potential
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide possesses two hydrogen bond donor (HBD) atoms (the primary amine NH₂ and the amide NH), compared to a single HBD (amide NH only) in the de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2). This difference is pharmacophorically significant: in the phenylalanine anilide HDAC inhibitor series characterized by Wittich et al. (2002), the free α-amino group is a critical determinant of enzyme inhibitory activity, with the most potent anilide (compound 11b) achieving an IC₅₀ of 80 nM against HDAC [1]. The de-amino analog lacks this zinc-chelating or active-site hydrogen-bonding functionality and instead exhibits quorum sensing inhibitory activity against Vibrio harveyi (IC₅₀ = 1.1 µM) [2], a mechanistically unrelated target. This HBD count difference (2 vs. 1) produces divergent biological profiles and precludes functional substitution.
| Evidence Dimension | Hydrogen bond donor count and corresponding biological activity |
|---|---|
| Target Compound Data | 2 HBD (primary amine + amide NH); class-level HDAC inhibition demonstrated for phenylalanine anilide congeners (most potent IC₅₀ = 80 nM) |
| Comparator Or Baseline | N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2): 1 HBD (amide NH only); quorum sensing inhibition IC₅₀ = 1.1 µM against V. harveyi |
| Quantified Difference | 2-fold higher HBD count; distinct target engagement (HDAC vs. quorum sensing); different biological application domain |
| Conditions | HBD count derived from chemical structure; HDAC IC₅₀ from maize HD-2 and rat liver HDAC enzymatic assays [1]; quorum sensing IC₅₀ from Vibrio harveyi BB120 bioluminescence reporter assay [2] |
Why This Matters
A buyer seeking a compound for HDAC-targeted screening or epigenetic research cannot functionally substitute the de-amino analog, as the free 2-amino group is a requisite pharmacophoric element for HDAC engagement within this chemotype.
- [1] Wittich S, Scherf H, Xie C, Brosch G, Loidl P, Gerhäuser C, Jung M. Structure-activity relationships on phenylalanine-containing inhibitors of histone deacetylase: in vitro enzyme inhibition, induction of differentiation, and inhibition of proliferation in Friend leukemic cells. J Med Chem. 2002;45(15):3296-3309. doi:10.1021/jm0208119. View Source
- [2] Mozzer A, et al. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide. Mar Drugs. 2019;17(7):389. doi:10.3390/md17070389. View Source
